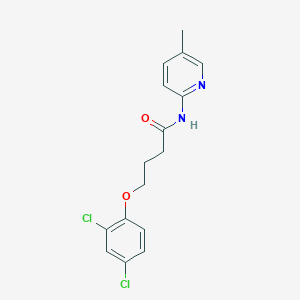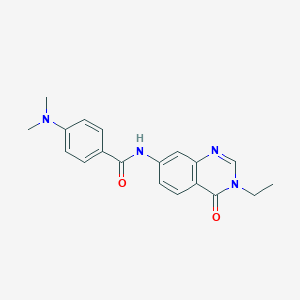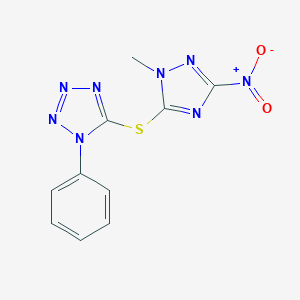
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, also known as DCPB, is a chemical compound that has been synthesized for scientific research purposes. It is a selective agonist for the GPR55 receptor, which is a cannabinoid receptor-like protein that has been linked to various physiological processes.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide is a selective agonist for the GPR55 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of the GPR55 receptor by this compound leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic and anti-inflammatory effects, inhibition of cancer cell growth, and modulation of immune function. It has also been shown to have effects on insulin secretion and glucose metabolism, indicating a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the GPR55 receptor, which allows for specific targeting of this receptor. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, including further investigation of its effects on pain, inflammation, and cancer, as well as its potential role in the treatment of diabetes. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize the synthesis method for higher yield and purity. Overall, this compound is a promising compound for scientific research and has the potential to lead to new insights into the role of the GPR55 receptor in various physiological processes.
Synthesemethoden
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-methyl-5-pyridinemethanamine to form an intermediate, which is then reacted with butanoyl chloride to produce the final product. This method has been optimized for high yield and purity and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has been used in various scientific research studies to investigate the role of the GPR55 receptor in various physiological processes, including pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C16H16Cl2N2O2 |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-7-15(19-10-11)20-16(21)3-2-8-22-14-6-5-12(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
SHBNGDAPAJYZPQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

